molecular formula C9H5ClF3NO3 B246355 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid

4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid

Cat. No. B246355
M. Wt: 267.59 g/mol
InChI Key: AEXGETGYWMKRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid, also known as TFA-4-CA, is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 295.65 g/mol. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid is known to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It is also known to interact with various receptors, including GABA-A and NMDA receptors. The exact mechanism of action of 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid is not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, antitumor, and anti-inflammatory properties. It is also known to have anxiolytic and sedative effects. 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid has been shown to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid in lab experiments is its versatility. It can be used in various fields, including biochemistry, pharmacology, and medicinal chemistry. It is also readily available and relatively inexpensive. However, one limitation of using 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, epilepsy, and Alzheimer's disease. Further research is needed to elucidate the mechanism of action of 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid and to optimize its pharmacological properties. Another area of interest is the synthesis of analogs of 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid with improved properties, including increased solubility and potency. Overall, 4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid is a promising compound with a wide range of applications in scientific research.

Synthesis Methods

4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 4-chloro-3-nitrobenzoic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid has been extensively used in scientific research for its unique properties. It is commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a standard in analytical chemistry and as a reference material in various spectroscopic techniques.

properties

Molecular Formula

C9H5ClF3NO3

Molecular Weight

267.59 g/mol

IUPAC Name

4-chloro-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5ClF3NO3/c10-5-2-1-4(7(15)16)3-6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI Key

AEXGETGYWMKRNE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.